molecular formula C23H18N2OS B2922371 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide CAS No. 339277-58-6

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide

Cat. No. B2922371
CAS RN: 339277-58-6
M. Wt: 370.47
InChI Key: LDSMGHJQUBGQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is a chemical compound with the empirical formula C17H13NO2S . It’s a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular weight of “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is 295.36 . The InChI code for this compound is 1S/C17H13NO2S/c19-15(20)11-14-16(12-7-3-1-4-8-12)18-17(21-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,19,20) .


Physical And Chemical Properties Analysis

The melting point of “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is between 153 - 155 degrees Celsius . It’s a solid substance .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has led to the synthesis of new diphenylamine derivatives, including compounds structurally related to 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide. These compounds have been evaluated for their potential in treating pain and inflammation due to their analgesic and anti-inflammatory activities. For instance, a study described the synthesis of eight new diphenylamine derivatives, including 2-chloro-N-(4-(diphenyl amino) thiazol-2-yl)acetamide derivatives, and evaluated their toxicity and biological activity. The findings suggested significant potential for managing pain and inflammation, with specific compounds identified as potent candidates for further development (Kumar & Mishra, 2020).

Antitumor Activity

Another area of application is in the evaluation of antitumor activities. Derivatives bearing different heterocyclic ring systems have been synthesized and tested for their potential against various cancer cell lines. A study synthesized 25 new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity in vitro. Some compounds demonstrated considerable anticancer activity, highlighting the therapeutic potential of these chemical frameworks (Yurttaş, Tay, & Demirayak, 2015).

3D Printing of Oral Modified-Release Dosage Forms

The advancements in 3D printing technology have opened new avenues for the application of these compounds in fabricating drug-loaded tablets with modified-release characteristics. A study explored the use of stereolithography (SLA) 3D printing to create tablets incorporating model drugs, demonstrating that this technology can manufacture oral dosage forms with specific extended-release profiles, suggesting its potential for industrial production or personalized medicine (Wang, Goyanes, Gaisford, & Basit, 2016).

Analgesic Activity and Molecular Docking

Further research involved the synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives and their evaluation for analgesic activity. Molecular docking studies on COX-1 and COX-2 enzymes were conducted to understand the interaction mechanisms, indicating significant analgesic responses and potential as lead compounds for analgesic agents (Kumar, Kumar, & Mishra, 2019).

Glutaminase Inhibitors for Cancer Treatment

In cancer research, specific analogs like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been studied as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), indicating their utility in exploring the therapeutic potential of GLS inhibition in cancer treatment (Shukla et al., 2012).

Safety and Hazards

The safety information available indicates that “2-(2,4-diphenyl-1,3-thiazol-5-yl)acetic acid” is classified under GHS07 and has a signal word of warning . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c26-21(24-19-14-8-3-9-15-19)16-20-22(17-10-4-1-5-11-17)25-23(27-20)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSMGHJQUBGQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.